molecular formula C17H17NO2 B12053328 2-Methyl-N-(4-propionylphenyl)benzamide CAS No. 618069-89-9

2-Methyl-N-(4-propionylphenyl)benzamide

Cat. No.: B12053328
CAS No.: 618069-89-9
M. Wt: 267.32 g/mol
InChI Key: HCILDZHGAKQADS-UHFFFAOYSA-N
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Description

2-Methyl-N-(4-propionylphenyl)benzamide is an organic compound with the molecular formula C17H17NO2 It belongs to the class of benzamides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(4-propionylphenyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions .

Industrial Production Methods

Industrial production methods for benzamides, including this compound, often involve high-temperature reactions between carboxylic acids and amines. These methods are optimized for large-scale production, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(4-propionylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Methyl-N-(4-propionylphenyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-N-(4-propionylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its antibacterial activity is linked to its ability to inhibit the growth of certain bacteria by interfering with their cellular processes .

Comparison with Similar Compounds

2-Methyl-N-(4-propionylphenyl)benzamide can be compared with other similar benzamide compounds, such as:

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • N-(4-Methylphenyl)benzamide

These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific propionyl and methyl substitutions, which confer distinct chemical reactivity and biological activity .

Properties

CAS No.

618069-89-9

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

2-methyl-N-(4-propanoylphenyl)benzamide

InChI

InChI=1S/C17H17NO2/c1-3-16(19)13-8-10-14(11-9-13)18-17(20)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,18,20)

InChI Key

HCILDZHGAKQADS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C

Origin of Product

United States

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